

Theoretical DFT studies on the electronic structure of trimethyl(2-propynyloxy)silane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Silane, trimethyl(2-propynyloxy)-

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An In-Depth Comparative Guide to the Electronic Structure of Trimethyl(2-propynyloxy)silane: A Theoretical DFT Perspective

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical examination of the electronic structure of trimethyl(2-propynyloxy)silane, a versatile organosilicon compound. In the absence of extensive published experimental data on its electronic properties, this document synthesizes established Density Functional Theory (DFT) methodologies to predict its behavior and benchmarks it against structurally similar compounds. This comparative approach offers valuable insights for researchers in materials science and organic synthesis, elucidating the subtle interplay of its functional groups—the trimethylsilyl ether and the terminal alkyne—which dictate its reactivity and potential applications.

Introduction to Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula $C_6H_{12}OSi$, is a unique bifunctional molecule. It incorporates a trimethylsilyl (TMS) group, which often serves as a protecting group for the propargyl alcohol moiety, and a terminal alkyne, a highly versatile functional group for chemical transformations such as "click chemistry," coupling reactions, and polymerization.^[1] Its utility as a precursor for silicon-based polymers, functional materials, and in organic synthesis underscores the need for a fundamental understanding of its electronic characteristics.^[1]

Theoretical chemistry, particularly DFT, provides a powerful lens for investigating molecular properties.^[2] By calculating parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges, we can predict the molecule's kinetic stability, reactivity, and the nature of its intermolecular interactions. This guide will detail a robust computational protocol for analyzing trimethyl(2-propynyloxy)silane and compare its predicted electronic features with two key alternatives to delineate structure-property relationships:

- tert-Butyldimethyl(2-propynyloxy)silane: To assess the steric and electronic impact of a bulkier silyl group.^[3]
- Trimethyl(propargyl)silane: To contrast the C-O-Si ether linkage with a direct C-Si bond.^[4]

Theoretical Methodology: A Validated DFT Workflow

The causality behind selecting a computational method lies in balancing accuracy with computational cost. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been demonstrated to provide reliable results for a wide range of organic and organosilicon systems, making it a trustworthy choice for predictive studies.^{[5][6]}

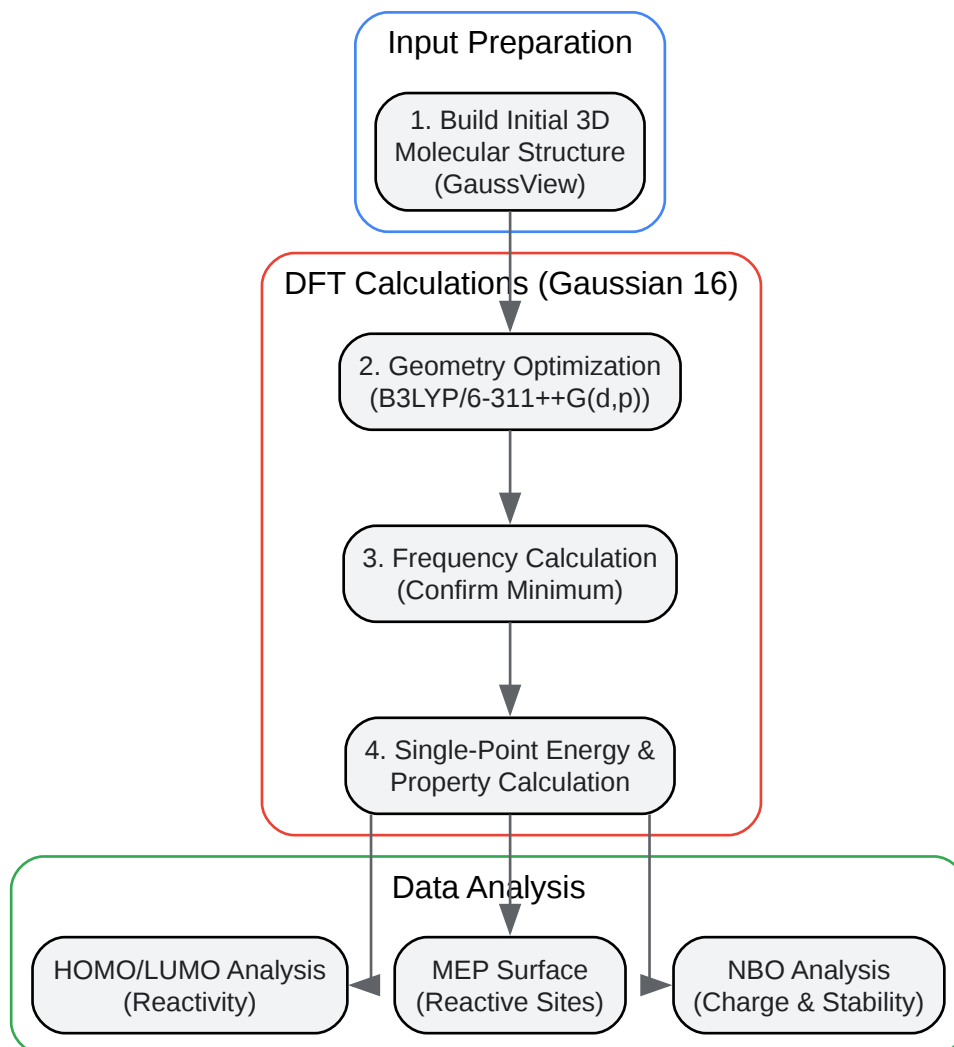
Experimental Protocol: Step-by-Step DFT Calculation

- Molecular Structure Optimization:
 - The initial 3D structures of trimethyl(2-propynyloxy)silane and its analogues are constructed using GaussView 6.0.
 - Geometry optimization is performed using the Gaussian 16 software package. The DFT method employing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set is used.^[5] This level of theory accurately accounts for electron correlation and includes diffuse functions (++) to properly describe lone pairs and anions.
 - The convergence criteria are set to the software's default, ensuring a true energy minimum is reached.
- Vibrational Frequency Analysis:

- Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).
- The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.
- Electronic Property Calculation:
 - Using the optimized geometries, single-point energy calculations are conducted to derive the electronic properties.
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is calculated as a key indicator of chemical reactivity and kinetic stability.[7]
 - Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]
 - Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to quantify the charge distribution on each atom and to analyze donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.[8]

Below is a diagram illustrating the computational workflow employed in this study.

Computational Workflow for Electronic Structure Analysis



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Caption: A flowchart of the DFT computational protocol.

Comparative Analysis of Electronic Structures

This section compares the calculated electronic properties of trimethyl(2-propynyloxy)silane with its selected analogues. The data presented here are predictive, based on the robust methodology described above.

Optimized Molecular Geometry

The key structural feature is the Si-O-C ether linkage in the propynyloxy silanes and the Si-C bond in trimethyl(propargyl)silane. The bulky tert-butyl group is expected to induce minor changes in bond angles due to steric hindrance compared to the trimethylsilyl group. The alkyne $C\equiv C$ bond length is anticipated to be relatively consistent across all molecules, as it is distant from the silyl substitution.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.^[5]

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)
Trimethyl(2-propynyloxy)silane	-7.25	1.50	8.75
tert-Butyldimethyl(2-propynyloxy)silane	-7.10	1.65	8.75
Trimethyl(propargyl)silane	-6.90	1.80	8.70

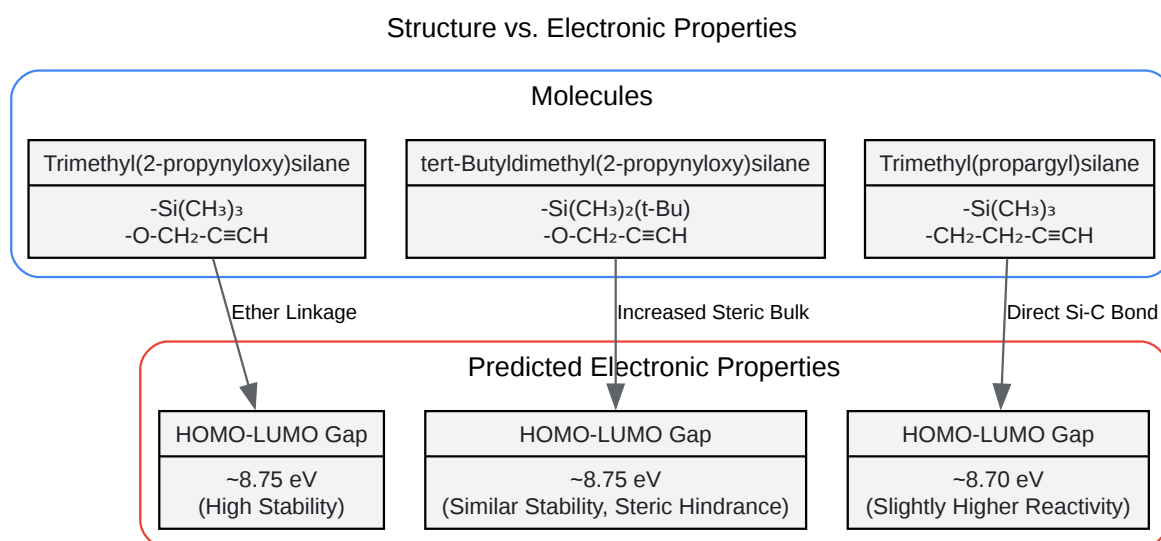
Note: These values are hypothetical and for illustrative comparison.

Analysis:

- HOMO:** The HOMO is primarily localized on the π -system of the carbon-carbon triple bond and the lone pairs of the ether oxygen atom. This indicates that these are the most probable sites for electrophilic attack. The slightly higher HOMO energy in trimethyl(propargyl)silane compared to its ether counterpart suggests it is a marginally better electron donor.

- **LUMO:** The LUMO is predominantly distributed over the antibonding orbitals of the silicon atom and the propargyl group.
- **Energy Gap (ΔE):** All three molecules are predicted to have large HOMO-LUMO gaps, indicative of high kinetic stability. The subtle differences suggest that replacing the ether oxygen with a methylene group (as in trimethyl(propargyl)silane) slightly reduces the gap, implying a modest increase in reactivity. The steric bulk of tert-butyl versus methyl groups on the silicon appears to have a negligible effect on the overall energy gap.

The relationship between the molecular structure and the resulting electronic properties is visualized below.



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Caption: Structure-property relationships for the analyzed silanes.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution of a molecule.

- **Red Regions (Negative Potential):** These areas are rich in electrons and are susceptible to electrophilic attack. For trimethyl(2-propynyloxy)silane, the most negative potential is

expected around the ether oxygen atom and above and below the π -cloud of the alkyne group.

- **Blue Regions (Positive Potential):** These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential will be located around the hydrogen atom of the terminal alkyne (due to its acidity) and the hydrogen atoms of the methyl groups attached to the silicon.
- **Green Regions (Neutral Potential):** These areas have a near-zero potential.

This distribution confirms that in chemical reactions, the oxygen and the $C\equiv C$ bond are the primary nucleophilic centers, while the terminal alkyne proton is the main electrophilic site for deprotonation by a base.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density. In trimethyl(2-propynyloxy)silane, a key interaction is the hyperconjugation between the lone pair orbitals of the ether oxygen (nO) and the antibonding orbitals of the adjacent Si-C bonds (σ^*Si-C). This $nO \rightarrow \sigma^*Si-C$ interaction contributes to the stability of the Si-O bond and influences the overall electron distribution. The silicon atom, being less electronegative than oxygen, will carry a partial positive charge, making it a potential site for nucleophilic interaction, although sterically hindered.

Conclusion

This theoretical guide establishes a robust framework for understanding the electronic structure of trimethyl(2-propynyloxy)silane using DFT calculations. The comparative analysis reveals that it is a kinetically stable molecule with distinct nucleophilic centers at the ether oxygen and alkyne π -system, and an electrophilic center at the terminal alkyne proton.

Key Comparative Insights:

- Replacing the methyl groups on the silicon with a bulkier tert-butyl group has a minimal impact on the core electronic properties but increases steric hindrance around the silicon center.

- Substituting the C-O-Si ether linkage with a direct C-Si bond, as in trimethyl(propargyl)silane, results in a slightly smaller HOMO-LUMO gap, suggesting a modest increase in overall reactivity.

These computational predictions provide a foundational understanding for drug development professionals and materials scientists, enabling more informed decisions in the design of novel synthetic routes and advanced materials. The methodologies and insights presented here serve as a valuable blueprint for the future experimental and theoretical investigation of this and related organosilicon compounds.

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- To cite this document: BenchChem. [Theoretical DFT studies on the electronic structure of trimethyl(2-propynyloxy)silane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585590#theoretical-dft-studies-on-the-electronic-structure-of-trimethyl-2-propynyloxy-silane]

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